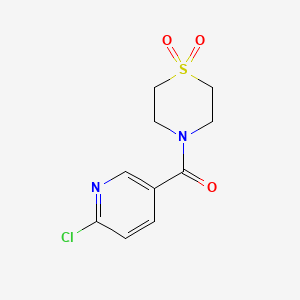

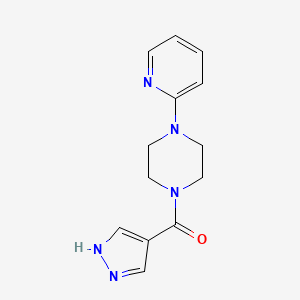

![molecular formula C13H21N3 B1518303 1-[4-(Dimethylamino)phenyl]piperidin-4-amine CAS No. 1048916-76-2](/img/structure/B1518303.png)

1-[4-(Dimethylamino)phenyl]piperidin-4-amine

Descripción general

Descripción

1-(4-(Dimethylamino)phenyl)piperidin-4-amine, also known as DMAPA, is an amine compound commonly used in scientific research and laboratory experiments. It is a versatile compound that can be used for various purposes, such as synthesizing other compounds, preparing organic samples, and as a catalyst in organic reactions. DMAPA is a colorless to pale yellow liquid that is soluble in organic solvents, such as alcohols, ethers, and hydrocarbons. It has a boiling point of 158-160°C and a melting point of -60°C.

Aplicaciones Científicas De Investigación

Photophysical Properties

The photophysical properties of borondipyrromethene (BODIPY) analogues, including those with tertiary amine substituents like dimethylamino groups, have been studied in various solvents. These compounds exhibit fluorescence quantum yield and lifetime variations based on solvent polarity and the electron-withdrawing strength of the substituents. The tertiary amine analogues, when protonated at low pH, show distinct photophysical behaviors due to charge transfer mechanisms, highlighting their potential in fluorescence-based applications (Qin et al., 2005).

Kinetics of Aminolysis

The kinetics of aminolysis involving X-substituted phenyl diphenylphosphinates with various amines, including secondary amines, have been explored. These studies reveal insights into the reactivity and transition-state structures, contributing to our understanding of aminolysis mechanisms in organic chemistry (Um et al., 2009).

Liquid Chromatography

In liquid chromatography with electrochemical detection, the derivatization of amines for enhanced detection sensitivity has been investigated. N-(4-Anilinophenyl)isomaleimide (APIM) and N-(4-anilinophenyl)isophthalimide (APIP) have been evaluated for precolumn derivatization of amines, demonstrating the utility in detecting low concentrations of amines (Shimada et al., 1983).

Catalysis

The addition of amines to conjugated dienes catalyzed by solid base catalysts, including reactions involving dimethylamine and other amines, has been explored for the synthesis of unsaturated amines. This research provides insights into the role of solid base catalysts in organic synthesis, offering pathways for creating a variety of amine-containing compounds (Kakuno and Hattori, 1984).

Biosynthesis

The biosynthesis and identification of novel metabolites, including a piperazine N-oxide/N-glucuronide metabolite from Lu AA21004, underline the importance of understanding metabolic pathways in drug discovery and development. Such studies offer insights into the metabolism of compounds containing piperazine rings and their derivatives, aiding in the development of new therapeutic agents (Uldam et al., 2011).

Propiedades

IUPAC Name |

1-[4-(dimethylamino)phenyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15(2)12-3-5-13(6-4-12)16-9-7-11(14)8-10-16/h3-6,11H,7-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTHFXJTWHGKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Dimethylamino)phenyl]piperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)

![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)

![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)

![1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1518255.png)

![3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1518257.png)

![3-{[(3-Aminophenyl)carbamoyl]amino}propanamide](/img/structure/B1518260.png)